Cas no 954239-22-6 (6-(Trifluoromethyl)-1H-Indazole)

6-(Trifluoromethyl)-1H-Indazole structure
954239-22-6 structure
상품 이름:6-(Trifluoromethyl)-1H-Indazole
CAS 번호:954239-22-6
MF:C8H5F3N2
메가와트:186.133911848068
MDL:MFCD08690097
CID:856210
PubChem ID:21455599

6-(Trifluoromethyl)-1H-Indazole 화학적 및 물리적 성질

이름 및 식별자

    • 6-(Trifluoromethyl)-1H-indazole
    • 6-(TRIFLUOROMETHYL)INDAZOLE
    • 6-Trifluoromethyl-1H-indazole
    • 6-Trifluoromethylindazole
    • PFAFARJWFBPNIN-UHFFFAOYSA-N
    • BBL102944
    • STL556753
    • FCH862458
    • BDBM50167320
    • PC51050
    • MB06476
    • AX8026387
    • ST2412163
    • Z5407
    • 6-(Trifluoromethyl)-1H-indazole (ACI)
    • CS-W005427
    • FS-3615
    • SY047783
    • SCHEMBL25887306
    • DB-080246
    • CHEMBL3797508
    • EN300-316753
    • 954239-22-6
    • J-518121
    • MFCD08690097
    • SCHEMBL1273777
    • AKOS006288306
    • Z1198180877
    • DTXSID90614231
    • DTXCID10564986
    • 6-(Trifluoromethyl)-1H-Indazole
    • MDL: MFCD08690097
    • 인치: 1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13)
    • InChIKey: PFAFARJWFBPNIN-UHFFFAOYSA-N
    • 미소: FC(C1C=C2C(C=NN2)=CC=1)(F)F

계산된 속성

  • 정밀분자량: 186.04000
  • 동위원소 질량: 186.04048265g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 192
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 28.7
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 비등점: 321.5±42.0℃ at 760 mmHg
  • PSA: 28.68000
  • LogP: 2.58170

6-(Trifluoromethyl)-1H-Indazole 보안 정보

6-(Trifluoromethyl)-1H-Indazole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-(Trifluoromethyl)-1H-Indazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-316753-5.0g
6-(trifluoromethyl)-1H-indazole
954239-22-6 95.0%
5.0g
$158.0 2025-02-20
Enamine
EN300-316753-0.1g
6-(trifluoromethyl)-1H-indazole
954239-22-6 95.0%
0.1g
$26.0 2025-02-20
Enamine
EN300-316753-0.5g
6-(trifluoromethyl)-1H-indazole
954239-22-6 95.0%
0.5g
$36.0 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0319-5g
6-Trifluoromethyl-1H-indazole
954239-22-6 98%
5g
¥4022.21 2025-02-21
Enamine
EN300-316753-0.25g
6-(trifluoromethyl)-1H-indazole
954239-22-6 95.0%
0.25g
$29.0 2025-02-20
Enamine
EN300-316753-2.5g
6-(trifluoromethyl)-1H-indazole
954239-22-6 95.0%
2.5g
$85.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0751-5G
6-(Trifluoromethyl)-1H-indazole
954239-22-6 97%
5g
¥ 2,204.00 2023-04-12
abcr
AB273030-5 g
6-Trifluoromethylindazole, 97%; .
954239-22-6 97%
5 g
€572.00 2023-07-20
eNovation Chemicals LLC
Y1009532-500mg
6-Trifluoromethyl-1H-indazole
954239-22-6 95%
500mg
$170 2024-07-28
eNovation Chemicals LLC
Y1009532-25g
6-Trifluoromethyl-1H-indazole
954239-22-6 95%
25g
$2060 2024-07-28

6-(Trifluoromethyl)-1H-Indazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: O-Methylhydroxylamine Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
1.3 Reagents: Sodium thiosulfate Solvents: Water
참조
Discovery of a novel 2-(1H-pyrazolo[3,4-b]pyridin-1-yl)thiazole derivative as an EP1 receptor antagonist and in vivo studies in a bone fracture model
Atobe, Masakazu ; Naganuma, Kenji; Kawanishi, Masashi; Hayashi, Takahiko; Suzuki, Hiroko; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2408-2412

합성 방법 2

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  5 h, 120 °C
참조
A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates
Rekowski, Szymon P.; Kroener, Bettina K.; Kathuria, Deepika; Wani, Aabid A.; Chourasiya, Sumit S.; et al, Tetrahedron, 2021, 91,

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
참조
Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts
Nie, Shu-Min; Zhang, Xu; Wang, Zhi-Xin; Su, Gui-Fa ; Pan, Cheng-Xue; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

합성 방법 4

반응 조건
1.1 Reagents: Benzoyl chloride Solvents: Pyridine ;  cooled; 1 h, rt
1.2 Reagents: Acetic anhydride Solvents: Acetic acid ;  14 h, cooled
참조
Preparation of α-amino acid derivatives as dual inhibitors of Aurora kinase and cyclin-dependent kinase (CDK)
, World Intellectual Property Organization, , ,

6-(Trifluoromethyl)-1H-Indazole Raw materials

6-(Trifluoromethyl)-1H-Indazole Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:954239-22-6)6-(Trifluoromethyl)-1H-Indazole
A859050
순결:99%
재다:5g
가격 ($):183.0